Lapatinib Ditosylate

Description

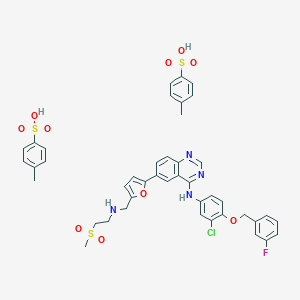

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYXLGUQQFPJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H42ClFN4O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959606 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

925.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388082-77-7, 388082-78-8 | |

| Record name | Lapatinib ditosylate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0388082777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAPATINIB DITOSYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WK72K94MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual Kinase Inhibitor: A Technical Guide to the Synthesis and Discovery of Lapatinib Ditosylate

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

Lapatinib, in its ditosylate salt form, is a potent, orally active dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR, or HER1) and the human epidermal growth factor receptor 2 (HER2/ErbB2).[1] By interrupting these signaling pathways, lapatinib plays a crucial role in the treatment of HER2-positive breast cancer and other solid tumors.[2] This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and mechanism of action of lapatinib ditosylate. It includes detailed experimental protocols for its synthesis and key biological assays, quantitative data on its efficacy, and visualizations of its targeted signaling pathways and chemical synthesis.

Discovery and Development

Lapatinib was developed by GlaxoSmithKline (GSK) and is marketed under the trade names Tykerb and Tyverb.[2] Its development was a significant step forward in targeted cancer therapy, offering an oral small molecule alternative to the monoclonal antibody trastuzumab for HER2-positive breast cancer. The U.S. Food and Drug Administration (FDA) approved lapatinib in 2007 for use in combination with capecitabine for patients with advanced or metastatic breast cancer whose tumors overexpress HER2 and who have received prior therapy.[2][3] Subsequently, in 2010, it received accelerated approval for use in combination with letrozole for postmenopausal women with hormone receptor-positive, HER2-positive metastatic breast cancer.[2][3]

The discovery of lapatinib was rooted in the growing understanding of the role of the ErbB family of receptor tyrosine kinases in cancer. Overexpression of HER2, in particular, was identified as a driver of aggressive breast cancers. Lapatinib was designed to be a dual inhibitor, targeting both HER2 and EGFR, which can also contribute to tumor growth and resistance to other therapies.[4]

Mechanism of Action and Signaling Pathway

Lapatinib functions by reversibly binding to the intracellular ATP-binding pocket of the EGFR and HER2 tyrosine kinase domains.[2][4] This binding prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and migration.[4] The two primary pathways inhibited by lapatinib are the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[4]

The dual inhibition of both EGFR and HER2 is a key feature of lapatinib's mechanism. This broader activity can be advantageous in tumors where both receptors are active or in cases of resistance to single-target therapies.[4]

Synthesis Pathway

The synthesis of this compound is a multi-step process that has been described in various patents and publications. A common and representative synthetic route is outlined below, which involves the coupling of a substituted quinazoline with a furan derivative.

Detailed Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of this compound, based on procedures described in the scientific literature and patents.

Step 1: Synthesis of 5-[4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-furaldehyde

This intermediate is a key building block in the synthesis of lapatinib. It is typically synthesized through a Suzuki coupling reaction between a 6-iodoquinazoline derivative and a furanboronic acid derivative.

Step 2: Reductive Amination to form Lapatinib Base

-

Reactants: A suspension of 5-[4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-furaldehyde (5 g, 10.6 mmol) in dichloromethane (50 mL) is prepared.[5] A solution of 2-aminoethylmethylsulfone (3.2 g, 11.7 mmol) in methanol (25 mL) is slowly added to the suspension at room temperature with constant stirring.[5]

-

Reaction: The reaction mixture is stirred for 2-4 hours until the formation of the imine is complete.[5]

-

Reduction: 5% Palladium on carbon (Pd/C) (750 mg) is added to the reaction mixture, which is then stirred under a hydrogen atmosphere (balloon pressure) for 12-16 hours.[5]

-

Work-up: The mixture is filtered through a pad of Celite and rinsed with a mixture of methanol (5 mL) and dichloromethane (15 mL).[5] The filtrate is concentrated under reduced pressure.[5]

Step 3: Formation of this compound Salt

-

Reactants: The residue from the previous step is dissolved in dichloromethane (25 mL).[5] A solution of p-toluenesulfonic acid monohydrate (4.4 g, 23.3 mmol) in methanol (10 mL) is then added.[5]

-

Precipitation and Isolation: A yellow solid precipitates out of the solution. The mixture is stirred for 2-8 hours before the solid is collected by filtration.[5]

-

Purification and Drying: The solid is washed with a 1:1 mixture of methanol and dichloromethane (20 mL) and then dried under vacuum at 40-45°C to yield this compound.[5] The reported yield for this final step is approximately 93%, with an HPLC purity of over 99%.[5]

Quantitative Data

The efficacy of lapatinib has been quantified in numerous preclinical and clinical studies.

In Vitro Kinase Inhibition

Lapatinib is a potent inhibitor of both EGFR and HER2 kinases.

| Kinase | IC50 (nM) |

| EGFR (ErbB1) | 10.8 |

| HER2 (ErbB2) | 9.2 |

| ErbB4 | 367 |

Data compiled from cell-free assays.[2]

In Vitro Cell Proliferation Inhibition

The anti-proliferative activity of lapatinib varies depending on the HER2 and EGFR expression levels of the cancer cell lines.

| Cell Line (Cancer Type) | HER2/EGFR Status | IC50 (µM) |

| UACC-812 (Breast) | HER2-overexpressing | 0.010 |

| MDA-MB-231 (Breast) | High EGFR expression | 18.6 |

| USPC2 (Endometrial) | HER2-overexpressing | 0.052 |

| MFE296 (Endometrial) | Low HER2 and EGFR | 10.9 |

Data compiled from various in vitro cell proliferation assays.[6][7]

Clinical Trial Data

Clinical trials have demonstrated the efficacy of lapatinib in combination with other chemotherapeutic agents.

| Clinical Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| Phase III (HER2+ Advanced Breast Cancer) | Lapatinib + Capecitabine | Not explicitly stated, but risk of disease progression reduced by 51% compared to monotherapy.[8] | 75.0 weeks |

| Capecitabine alone | 64.7 weeks | ||

| Phase III (HER2+ Gastric Cancer) | Lapatinib + Chemotherapy | 6.0 months | 12.2 months |

| Placebo + Chemotherapy | 5.4 months | 10.5 months |

Data from randomized clinical trials.[8][9]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of lapatinib to inhibit the phosphorylation of a peptide substrate by purified EGFR and HER2 kinase domains.

-

Materials: Purified intracellular kinase domains of EGFR and HER2, peptide substrate, ATP, [γ-33P]ATP, kinase reaction buffer, lapatinib dilutions in DMSO, 96-well plates, and a scintillation counter.[2][10]

-

Procedure:

-

Prepare a master mix containing the kinase, peptide substrate, and reaction buffer.

-

Add serial dilutions of lapatinib to the wells of a 96-well plate.

-

Initiate the reaction by adding ATP mixed with [γ-33P]ATP.

-

Incubate the plate to allow for phosphorylation.

-

Terminate the reaction and transfer the contents to a phosphocellulose filter plate.

-

Wash the plate to remove unincorporated radiolabeled ATP.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the lapatinib concentration.[10]

-

In Vitro Cell Viability Assay (MTT Assay Protocol)

This assay determines the effect of lapatinib on the proliferation of cancer cell lines.

-

Materials: HER2-overexpressing cancer cell line (e.g., BT474), complete culture medium, lapatinib stock solution in DMSO, 96-well plates, MTT reagent, and a microplate reader.[1][3]

-

Procedure:

-

Cell Seeding: Seed cells at an optimal density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[1]

-

Lapatinib Treatment: Prepare serial dilutions of lapatinib in complete culture medium and add them to the respective wells. Include vehicle controls (medium with DMSO).[1]

-

Incubation: Incubate the plate for 72 hours.[3]

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[1]

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[1]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.[1]

-

Conclusion

This compound represents a significant achievement in the field of targeted oncology. Its dual inhibition of EGFR and HER2 provides a valuable therapeutic option for patients with HER2-positive breast cancer. The synthesis of this complex molecule has been refined over time to allow for efficient and high-purity production. The preclinical and clinical data robustly support its mechanism of action and clinical efficacy. This technical guide provides a foundational understanding of the key aspects of lapatinib's discovery, synthesis, and biological activity for professionals in the field of drug development and cancer research.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Lapatinib Increases Overall Survival in Patients With Metastatic Breast Cancer and HER2-Positive CTCs - The ASCO Post [ascopost.com]

- 5. This compound monohydrate synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lapatinib - Wikipedia [en.wikipedia.org]

- 9. Lapatinib Plus Capecitabine in Women with HER-2–Positive Advanced Breast Cancer: Final Survival Analysis of a Phase III Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Lapatinib Ditosylate in HER2+ Cells: A Technical Guide to the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Content Type: An in-depth technical guide or whitepaper.

Executive Summary

Lapatinib ditosylate is a potent, orally active, small-molecule dual tyrosine kinase inhibitor that targets both the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) and the Epidermal Growth Factor Receptor (EGFR/HER1).[1][2] In HER2-overexpressing (HER2+) cancer cells, the constitutive activation of HER2-mediated signaling pathways is a primary driver of tumorigenesis, promoting aggressive cell proliferation and survival.[3] Lapatinib exerts its therapeutic effect by reversibly binding to the intracellular ATP-binding pocket of the HER2 and EGFR kinase domains, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[4][5] This guide provides a detailed examination of lapatinib's molecular mechanism, presents key quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and visualizes the critical pathways and workflows involved.

Core Mechanism of Action

Dual Tyrosine Kinase Inhibition of EGFR and HER2

HER2 is a member of the ErbB family of receptor tyrosine kinases. While it has no known direct ligand, it is the preferred heterodimerization partner for other ligand-bound ErbB family members, such as EGFR.[6] In HER2-positive cancers, gene amplification leads to a dramatic overexpression of the HER2 protein on the cell surface, resulting in ligand-independent receptor homodimerization and constitutive kinase activity.[6] This aberrant activation triggers downstream signaling pathways critical for cell growth and survival.[1]

Lapatinib functions as an ATP-competitive inhibitor.[7] By occupying the ATP-binding site within the intracellular kinase domain of both EGFR and HER2, it blocks the transfer of phosphate from ATP to tyrosine residues on the receptor.[5] This inhibition of autophosphorylation is the critical step that prevents the recruitment and activation of downstream signaling proteins, effectively shutting down the oncogenic signaling cascade.[1][8] Because lapatinib is a small molecule, it can readily enter the cell to act on the intracellular domain, a mechanism distinct from monoclonal antibodies like trastuzumab which bind to the extracellular domain of HER2.[1][9]

Inhibition of Downstream Signaling Pathways

The activation of HER2 and EGFR initiates two primary signaling cascades crucial for cancer cell proliferation and survival: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[4][10]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and metabolism. By inhibiting HER2 phosphorylation, lapatinib prevents the activation of PI3K and its downstream effector Akt.[6][11] The deactivation of this pathway leads to a decrease in survival signals and can promote apoptosis (programmed cell death).[1][12]

-

MAPK/ERK Pathway: This pathway is primarily involved in regulating cell proliferation, differentiation, and migration. Lapatinib's blockade of HER2 activity leads to the suppression of the Ras/Raf/MEK/ERK cascade, resulting in the inhibition of cell proliferation and cell cycle arrest, primarily at the G1 phase.[6][13]

The dual inhibition of both the PI3K/Akt and MAPK pathways provides a comprehensive blockade of the primary oncogenic signals driven by HER2 overexpression.[13]

Quantitative Efficacy Data

The potency of lapatinib has been quantified through various in vitro assays, demonstrating its high affinity for EGFR and HER2 and its potent anti-proliferative effects in HER2-overexpressing cell lines.

In Vitro Kinase Inhibition

Lapatinib is a potent and selective inhibitor of purified EGFR and HER2 kinase domains. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values highlight its strong binding affinity.

| Target Kinase | IC50 (nM) | Ki (nM) | Dissociation Constant (Kd) (nM) |

| EGFR (HER1) | 10.2[6] | 3[7] | 2.4[14] |

| HER2 (ErbB2) | 9.8[6] | 13[7] | 7[14] |

Inhibition of Cell Proliferation in HER2+ Cancer Cell Lines

The anti-proliferative activity of lapatinib is significantly more pronounced in cancer cell lines that overexpress HER2. The IC50 values for cell viability vary across different cell lines, correlating strongly with HER2 expression levels.[7][12]

| Cell Line | Cancer Type | HER2 Status | Lapatinib IC50 (µM) |

| UACC-812 | Breast Cancer | HER2-Overexpressing | 0.010[7] |

| BT-474 | Breast Cancer | HER2-Overexpressing | 0.046[15] |

| SK-BR-3 | Breast Cancer | HER2-Overexpressing | 0.079[15] |

| USPC2 | Endometrial Cancer | HER2-Overexpressing | 0.052[10] |

| T47D | Breast Cancer | Low HER2/EGFR | 1.8[7] |

| MDA-MB-468 | Breast Cancer | High EGFR | 4.7[7] |

| MDA-MB-231 | Breast Cancer | High EGFR | 18.6[7] |

Detailed Experimental Protocols

Standardized protocols are essential for accurately assessing the mechanism and efficacy of lapatinib. Below are detailed methodologies for key in vitro assays.

Protocol: In Vitro Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity to determine the IC50 of lapatinib.[4][10]

Materials:

-

HER2-overexpressing cancer cell line (e.g., SK-BR-3, BT-474)

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

This compound powder and DMSO for stock solution (e.g., 10 mM)

-

96-well flat-bottom plates

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Workflow:

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours (37°C, 5% CO2) to allow attachment.[4]

-

Lapatinib Treatment: Prepare serial dilutions of lapatinib in complete medium from a 10 mM DMSO stock. Final concentrations may range from 0.001 to 10 µM.[4] Remove medium from cells and add 100 µL of the lapatinib dilutions. Include a vehicle control (medium with the highest equivalent DMSO concentration) and a "medium only" blank.[16] Perform each condition in triplicate.

-

Incubation: Incubate the plate for 72 hours.[4]

-

MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[10]

-

Data Acquisition: Measure absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Subtract the average absorbance of blank wells from all other readings. Calculate percentage viability relative to the vehicle control. Plot percent viability versus log[lapatinib concentration] and use non-linear regression to determine the IC50 value.[4]

Protocol: Western Blot Analysis of Protein Phosphorylation

This technique is used to detect the phosphorylation status of HER2, EGFR, and downstream targets like Akt and ERK following lapatinib treatment.[8][17]

Materials:

-

HER2-overexpressing cells, treated with lapatinib as described below

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)

-

Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagent and imaging system

Workflow:

Procedure:

-

Cell Treatment & Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of lapatinib (e.g., 0, 0.1, 1.0 µM) for a set time (e.g., 24 hours).[15] Wash cells with cold PBS and lyse on ice using RIPA buffer containing inhibitors.[8]

-

Protein Quantification: Centrifuge lysates to pellet debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.[8]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[8]

-

Transfer: Transfer the separated proteins to a PVDF membrane.[8]

-

Blocking and Antibody Incubation: Block the membrane for 1 hour in 5% BSA/TBST. Incubate the membrane with a specific primary antibody (e.g., rabbit anti-p-HER2) overnight at 4°C.[8][18]

-

Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an ECL substrate and capture the chemiluminescent signal with a digital imager.[8]

-

Analysis: To analyze inhibition, strip the membrane and re-probe for the total protein (e.g., total HER2) and a loading control (e.g., β-actin) to normalize the data. Quantify band intensities to determine the change in phosphorylation.[19]

Conclusion

This compound is a cornerstone in the targeted therapy of HER2-positive cancers. Its mechanism of action is centered on the potent and selective dual inhibition of the intracellular tyrosine kinase domains of HER2 and EGFR.[1][20] By blocking ATP binding, lapatinib prevents receptor autophosphorylation, leading to the effective shutdown of the pro-survival PI3K/Akt and pro-proliferative MAPK/ERK signaling pathways.[13] This guide provides the foundational technical details, quantitative data, and experimental protocols necessary for researchers to investigate and understand the molecular impact of lapatinib in HER2+ cells.

References

- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. Targeted lapatinib anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Lapatinib - Wikipedia [en.wikipedia.org]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. This compound - NCI [cancer.gov]

- 10. benchchem.com [benchchem.com]

- 11. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. HER2/ErbB2 (29D8) Rabbit Monoclonal Antibody (#2165) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 19. benchchem.com [benchchem.com]

- 20. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Lapatinib Ditosylate: An In-Depth Technical Guide to its Downstream Signaling Effects on the Akt and MAPK Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapatinib ditosylate, a potent, orally active dual tyrosine kinase inhibitor, has emerged as a critical therapeutic agent in the management of HER2-positive breast cancer. By targeting the intracellular tyrosine kinase domains of both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), lapatinib effectively disrupts key signaling cascades that drive oncogenesis. This technical guide provides a comprehensive overview of the downstream effects of lapatinib on two critical signaling pathways: the PI3K/Akt and MAPK/ERK pathways. This document includes a summary of quantitative data on lapatinib's inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the signaling pathways and experimental workflows.

Introduction: Mechanism of Action

This compound is a small-molecule inhibitor that competitively and reversibly binds to the ATP-binding pocket of the intracellular kinase domains of EGFR and HER2.[1][2] This action prevents the autophosphorylation and subsequent activation of these receptors, which are often overexpressed in various cancers, particularly breast cancer.[1][3] The inhibition of EGFR and HER2 phosphorylation blocks the initiation of downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways, which are pivotal for cell proliferation, survival, and differentiation.[4]

Downstream Signaling Effects of this compound

Lapatinib's therapeutic efficacy is primarily attributed to its ability to attenuate the signaling output from the PI3K/Akt and MAPK/ERK pathways.

The PI3K/Akt Pathway

The PI3K/Akt signaling cascade is a crucial regulator of cell survival, proliferation, and metabolism. Upon activation by upstream receptor tyrosine kinases like HER2, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. Lapatinib, by blocking HER2 activation, leads to a dose-dependent decrease in Akt phosphorylation at key residues such as Serine 473, thereby inhibiting this pro-survival pathway.[2][5]

The MAPK/ERK Pathway

The MAPK/ERK pathway is a central signaling cascade that transduces extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. The activation of EGFR and HER2 initiates a phosphorylation cascade involving Ras, Raf, MEK, and finally ERK (also known as MAPK). Phosphorylated ERK translocates to the nucleus and activates transcription factors that drive cell cycle progression. Lapatinib's inhibition of EGFR and HER2 leads to a reduction in the phosphorylation and activation of ERK1/2, thereby impeding cell proliferation.[4][6]

Quantitative Data on Lapatinib's Inhibitory Effects

The potency of lapatinib has been quantified in numerous studies across various cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

| Parameter | Target | Cell Line | Value | Reference |

| IC50 | EGFR (purified) | - | 10.2 nM | [2] |

| IC50 | HER2 (purified) | - | 9.8 nM | [2] |

| IC50 | EGFR (cell-based) | - | 10.8 nM | [7] |

| IC50 | HER2 (cell-based) | - | 9.3 nmol/L | [7] |

| IC50 | Cell Proliferation | BT474 (HER2+) | 100 nM | [7] |

| IC50 | Cell Proliferation | HCC1954 (HER2+) | 0.4166 µM | [8] |

| IC50 | Cell Proliferation | MDA-MB-453 (HER2+) | 3.9 - 6.08 µM | [8] |

| IC50 | Cell Proliferation | MDA-MB-231 (HER2-) | 7.46 - 18.6 µM | [8] |

| IC50 | Cell Proliferation | MDA-MB-468 (HER2-) | 3.31 - 4.7 µM | [8] |

Experimental Protocols

Western Blot Analysis of Akt and MAPK Phosphorylation

This protocol details the methodology to assess the phosphorylation status of Akt and ERK in response to lapatinib treatment.

Materials:

-

HER2-overexpressing breast cancer cell lines (e.g., SK-BR-3, BT474)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-Akt (Ser473), anti-total-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture HER2-overexpressing cells to 70-80% confluency. Treat cells with varying concentrations of lapatinib (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control (β-actin).

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of lapatinib on cell proliferation and viability.[8]

Materials:

-

Breast cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[9]

-

Drug Treatment: Treat cells with serial dilutions of lapatinib for 72 hours. Include a vehicle control.[9]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[9]

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]

Visualizations

Signaling Pathway Diagrams

Caption: Lapatinib inhibits EGFR/HER2, blocking downstream PI3K/Akt and MAPK pathways.

Experimental Workflow Diagrams

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Caption: Workflow for the MTT cell viability assay.

Conclusion

This compound exerts its potent anti-tumor activity by dually inhibiting EGFR and HER2, leading to the significant downregulation of the pro-survival PI3K/Akt and the pro-proliferative MAPK/ERK signaling pathways. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to investigate the molecular effects of lapatinib and to further explore its therapeutic potential in various cancer contexts. Understanding the intricate downstream signaling consequences of lapatinib is paramount for optimizing its clinical use, overcoming resistance mechanisms, and developing novel combination therapies.

References

- 1. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Lapatinib on the Outgrowth of Metastatic Breast Cancer Cells to the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MET activation mediates resistance to lapatinib inhibition of HER2-amplified gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Lapatinib Ditosylate: A Technical Guide to its Pharmacokinetics and Pharmacodynamics for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of lapatinib ditosylate is crucial for optimizing its therapeutic potential and advancing cancer research. This technical guide provides an in-depth overview of the core pharmacological characteristics of this dual tyrosine kinase inhibitor.

Lapatinib is an orally active small-molecule inhibitor that targets the intracellular tyrosine kinase domains of both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3] By reversibly binding to the ATP-binding pocket of these receptors, lapatinib prevents their autophosphorylation and subsequent activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.[3][4] This mechanism of action leads to cell cycle arrest and apoptosis in cancer cells that overexpress these receptors.[3][4] Marketed as Tykerb® or Tyverb®, it is used in the form of this compound for the treatment of HER2-positive breast cancer and other solid tumors.[2]

Pharmacokinetics: The Journey of Lapatinib in the Body

The pharmacokinetic profile of lapatinib is characterized by variable absorption, high plasma protein binding, extensive metabolism, and predominantly fecal excretion.[1][5]

Absorption

Following oral administration, lapatinib absorption is variable.[1] Peak plasma concentrations (Cmax) are typically reached approximately 4 hours after dosing.[1][5] The bioavailability of lapatinib is significantly influenced by food; administration with food can increase its bioavailability to almost 100%, compared to about 60% in a fasted state.[1] Steady-state concentrations are generally achieved within 6 to 7 days of daily dosing.[1][6] Agents that increase gastric pH may negatively impact the absorption of lapatinib.[5]

Distribution

Lapatinib is highly bound to plasma proteins, approximately 99% to albumin and α1-acid glycoprotein.[5] Despite this high level of protein binding, it has a large volume of distribution, indicating extensive tissue distribution.[5] However, its penetration into the central nervous system (CNS) is generally poor, which is partly attributed to the action of drug transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[5]

Metabolism

Lapatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][3][5] Minor metabolic pathways involve CYP2C19 and CYP2C8.[1][5] This extensive metabolism makes lapatinib susceptible to drug-drug interactions with potent inhibitors or inducers of these enzymes.[7][8]

Excretion

The primary route of elimination for lapatinib and its metabolites is through the feces, accounting for over 90% of the administered dose.[1][9] Renal excretion is minimal, with less than 2% of the dose being eliminated in the urine.[1][5] The elimination half-life of lapatinib is approximately 14 hours after a single dose and increases to about 24 hours with repeated dosing.[2][5]

Quantitative Pharmacokinetic Parameters of Lapatinib

| Parameter | Value | Conditions | Citation |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | Oral administration | [1][5] |

| Bioavailability | ~60% (fasted), ~100% (with food) | Oral administration | [1] |

| Plasma Protein Binding | >99% | - | [2][5] |

| Metabolizing Enzymes | CYP3A4, CYP3A5 (major); CYP2C19, CYP2C8 (minor) | - | [1][5] |

| Route of Excretion | >90% Feces, <2% Urine | - | [1][5] |

| Elimination Half-life (t1/2) | ~14 hours (single dose), ~24 hours (multiple doses) | - | [2][5] |

| Steady State | 6-7 days | Daily dosing | [1][6] |

Pharmacodynamics: The Effect of Lapatinib on the Body

The primary pharmacodynamic effect of lapatinib is the inhibition of tumor cell proliferation and the induction of apoptosis through the blockade of EGFR and HER2 signaling.[3][4]

Mechanism of Action

Lapatinib's dual inhibition of EGFR and HER2 tyrosine kinases disrupts key signaling pathways involved in cancer cell growth and survival.[2][3]

References

- 1. lapatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Lapatinib - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. oncologynewscentral.com [oncologynewscentral.com]

- 8. pharmacytimes.com [pharmacytimes.com]

- 9. Human metabolism of lapatinib, a dual kinase inhibitor: implications for hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual EGFR/HER2 Inhibition of Lapatinib Ditosylate: A Technical Guide

Lapatinib ditosylate, an orally active small-molecule, serves as a potent and reversible dual inhibitor of both the epidermal growth factor receptor (EGFR, also known as ErbB1) and the human epidermal growth factor receptor 2 (HER2/ErbB2).[1][2] Its mechanism of action involves targeting the intracellular tyrosine kinase domains of these receptors, which are often overexpressed in various cancers, particularly HER2-positive breast cancer.[3][4] By competitively binding to the ATP-binding pocket of the EGFR and HER2 kinase domains, lapatinib prevents their autophosphorylation, a critical step in the activation of downstream signaling cascades.[3][5][6] This blockade effectively disrupts key pathways responsible for cell proliferation and survival, primarily the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[1][4][7] This targeted approach makes lapatinib a crucial therapeutic agent in oncology.

Biochemical and Cellular Activity

The inhibitory potency of lapatinib has been quantified through various biochemical and cellular assays. These studies have determined its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against purified kinases and in various cancer cell lines.

Biochemical Inhibitory Activity

Lapatinib demonstrates potent inhibition of both EGFR and HER2 tyrosine kinase activity in cell-free assays.

| Target | Parameter | Value (nM) | Notes |

| EGFR (ErbB1) | Ki | 3 | Apparent equilibrium binding constant.[8] |

| HER2 (ErbB2) | Ki | 13 | Apparent equilibrium binding constant.[8] |

| EGFR (ErbB1) | IC50 | 10.8 | Cell-free kinase assay.[9][10] |

| HER2 (ErbB2) | IC50 | 9.2-9.8 | Cell-free kinase assay.[10][11] |

| ErbB4 | IC50 | 367 | Weaker inhibition compared to EGFR and HER2.[12][13] |

Cellular Antiproliferative Activity

The antiproliferative effect of lapatinib is particularly pronounced in cancer cell lines that overexpress HER2. The sensitivity to lapatinib, as measured by IC50 values, often correlates inversely with the level of HER2 expression.[9]

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| BT474 | Breast Cancer | 0.025 - 0.1 | [9][13][14] |

| SK-BR-3 | Breast Cancer | 0.079 | [15] |

| UACC-812 | Breast Cancer | 0.010 | [9] |

| HN5 | Head and Neck Cancer | 0.12 | [14] |

| AU-565 | Breast Cancer | 0.294 | [14] |

| USPC2 | Endometrial Cancer | 0.052 | [14][16] |

| KYSE150 | Esophageal Cancer | 3.84 | [14] |

| EC9706 | Esophageal Cancer | 6.44 | [14] |

| MFE296 | Endometrial Cancer | 10.9 | [14][16] |

| MDA-MB-231 | Breast Cancer | 18.6 | [9] |

Signaling Pathways Modulated by Lapatinib

Lapatinib's therapeutic efficacy stems from its ability to inhibit the downstream signaling pathways mediated by EGFR and HER2. Upon ligand binding or heterodimerization, these receptors would normally undergo autophosphorylation, creating docking sites for adaptor proteins that activate cascades promoting cell growth and survival. Lapatinib's binding to the kinase domain prevents this initial phosphorylation step.

EGFR and HER2 Signaling Inhibition

By blocking the phosphorylation of EGFR and HER2, lapatinib prevents the activation of two major downstream signaling pathways:

-

The PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation.[2]

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation, differentiation, and migration.[2]

The inhibition of these pathways ultimately leads to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[7][11]

Experimental Protocols

The characterization of lapatinib's activity relies on a variety of standardized in vitro assays. The following sections detail the methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of lapatinib to inhibit the phosphorylation of a substrate by a purified kinase.

Materials:

-

Purified recombinant EGFR or HER2 kinase domain

-

Kinase reaction buffer

-

Peptide substrate

-

[γ-33P]ATP

-

Lapatinib stock solution (in DMSO)

-

96-well phosphocellulose filter plates

-

0.5% Phosphoric acid

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of lapatinib in kinase reaction buffer.

-

In a 96-well plate, add the kinase, peptide substrate, and the diluted lapatinib or DMSO (vehicle control).

-

Initiate the reaction by adding [γ-33P]ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 10-60 minutes).[12][13]

-

Terminate the reaction by adding 0.5% phosphoric acid.[13]

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with 0.5% phosphoric acid to remove unincorporated [γ-33P]ATP.[13]

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[13][17]

-

Calculate the percentage of kinase inhibition for each lapatinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT/WST-1)

This colorimetric assay assesses the effect of lapatinib on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

HER2-overexpressing cancer cell line (e.g., BT474, SKBR3)

-

Complete cell culture medium

-

Lapatinib stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Solubilization buffer (e.g., DMSO for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an optimal density (e.g., 4,000-10,000 cells/well) and allow them to attach overnight.[15]

-

Prepare serial dilutions of lapatinib in complete culture medium. The final DMSO concentration should be kept low (≤ 0.1%).

-

Replace the medium in the wells with the medium containing the various concentrations of lapatinib or a vehicle control (medium with DMSO).

-

Incubate the plate for a specified duration (e.g., 72 hours).[15]

-

Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours (MTT) or 30 minutes (WST-1) at 37°C.[15][18]

-

If using MTT, remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[15][18]

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the lapatinib concentration to determine the IC50 value.

Western Blotting for Phosphoprotein Analysis

Western blotting is used to detect the phosphorylation status of EGFR, HER2, and downstream signaling proteins like Akt and ERK, thereby confirming lapatinib's mechanism of action within the cell.

Materials:

-

Cancer cells treated with lapatinib

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against total and phosphorylated forms of EGFR, HER2, Akt, and ERK

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of lapatinib for a specified time (e.g., 24 hours).[15]

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.[18]

-

Clarify the lysates by centrifugation and collect the supernatant.[18]

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.[15]

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-HER2, total HER2) overnight at 4°C.[15]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[15]

-

Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the change in protein phosphorylation levels upon lapatinib treatment. A loading control (e.g., β-actin) should be used to ensure equal protein loading.[15]

Conclusion

This compound's dual inhibition of EGFR and HER2 provides a targeted approach to cancer therapy by effectively shutting down critical cell proliferation and survival pathways. The quantitative data from biochemical and cellular assays consistently demonstrate its potency, particularly in HER2-overexpressing cancers. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of lapatinib and other kinase inhibitors in preclinical research and drug development.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. benchchem.com [benchchem.com]

- 3. Lapatinib - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]

- 7. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. selleckchem.com [selleckchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Early Preclinical Studies of Lapatinib Ditosylate: A Technical Guide

This technical guide provides an in-depth overview of the foundational preclinical studies of lapatinib ditosylate (formerly GW572016). It is designed for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways and workflows that established its profile as a potent anti-cancer agent.

Core Mechanism of Action

Lapatinib is a potent, orally active, and reversible dual tyrosine kinase inhibitor that targets the intracellular ATP-binding domains of both Epidermal Growth Factor Receptor (EGFR, or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, or ErbB2).[1][2][3] In many cancers, particularly HER2-positive breast cancer, the overexpression of these receptors leads to their constitutive activation, driving uncontrolled cell proliferation and survival.[4][5]

By binding to the kinase domain, lapatinib prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[2][6] The primary pathways inhibited are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are critical for promoting cell proliferation, survival, and differentiation.[1][7] This comprehensive blockade of the ErbB signaling network, including both homodimers and heterodimers, ultimately leads to cell cycle arrest and apoptosis in tumor cells that overexpress these receptors.[1][2][8]

In Vitro Preclinical Studies

Early in vitro studies were crucial for establishing the potency and selectivity of lapatinib. These assays demonstrated significant anti-proliferative activity across a range of human cancer cell lines, with particular efficacy in those overexpressing EGFR or HER2.[2][3]

Quantitative Data: In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The sensitivity of different cell lines to lapatinib varies, with IC50 values ranging from nanomolar to micromolar concentrations, often correlating with HER2 and EGFR expression levels.[5][8]

| Cell Line | Cancer Type | HER2 Status | Lapatinib IC50 | Reference(s) |

| Biochemical Assay | - | - | 9.2 - 13 nM | [9][10][11] |

| BT474 | Breast | Overexpressed | 36 - 100 nM | [9][12] |

| SKBR3 | Breast | Overexpressed | 80 nM | [12] |

| HCC1954 | Breast | Overexpressed | 416 nM | [12] |

| MDA-MB-453 | Breast | Overexpressed | 6.08 µM | [12] |

| MDA-MB-231 | Breast | Normal | 7.46 µM | [12][13] |

| T47D | Breast | Normal | >1 µM | [9][14] |

Note: IC50 values can vary between studies due to different experimental conditions, such as cell density and the specific viability assay used.[8]

Experimental Protocols: In Vitro Assays

A. Cell Proliferation (MTT / CCK-8) Assay

This assay is fundamental for determining the IC50 value of a compound by measuring the metabolic activity of cells as an indicator of viability.[5][8]

-

Cell Seeding: Cancer cell lines (e.g., BT474, SKBR3) are harvested and seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in an appropriate culture medium (e.g., RPMI-1640 with 10% FBS).[5] Plates are incubated overnight to allow for cell attachment.[15]

-

Compound Treatment: Lapatinib is dissolved in DMSO to create a stock solution, from which serial dilutions are prepared in culture medium.[13] The medium in the plates is replaced with medium containing the various concentrations of lapatinib. A vehicle control (medium with DMSO, typically ≤ 0.1%) is included.[5]

-

Incubation: The plates are incubated for a period of 72 to 96 hours at 37°C.[5][16]

-

Viability Measurement (MTT Example): 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 2-4 hours.[15] The medium is then removed, and 100 µL of DMSO is added to dissolve the resulting formazan crystals.[15]

-

Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).[5][15]

-

Analysis: After subtracting background absorbance, cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.[5][8]

References

- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Lapatinib - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A review of this compound in the treatment of refractory or advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. novartis.com [novartis.com]

- 12. researchgate.net [researchgate.net]

- 13. Lapatinib inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Initial Testing (Stage 1) of Lapatinib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lapatinib Ditosylate: Molecular Properties, Mechanism of Action, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lapatinib ditosylate, a potent dual tyrosine kinase inhibitor. The document details its chemical properties, mechanism of action through key signaling pathways, and standardized experimental protocols for its preclinical evaluation.

Physicochemical Properties of this compound

This compound is the salt form of lapatinib, an orally active small molecule used in the treatment of HER2-positive breast cancer.[1] Its chemical properties are summarized below. It is important to distinguish between the anhydrous and monohydrate forms, as this affects the molecular weight.

| Property | Value |

| Chemical Name | N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4-methylbenzenesulfonate) |

| Synonyms | Tykerb, Tyverb, GW572016 |

| CAS Number | 388082-78-8 (monohydrate) |

| Molecular Formula (Lapatinib free base) | C₂₉H₂₆ClFN₄O₄S |

| Molecular Formula (Ditosylate salt) | C₂₉H₂₆ClFN₄O₄S • 2(C₇H₈O₃S) |

| Molecular Formula (Ditosylate monohydrate) | C₂₉H₂₆ClFN₄O₄S • 2(C₇H₈O₃S) • H₂O |

| Molecular Weight (Lapatinib free base) | 581.06 g/mol |

| Molecular Weight (Ditosylate salt, anhydrous) | 925.46 g/mol [2][3] |

| Molecular Weight (Ditosylate monohydrate) | 943.5 g/mol [4][5] |

Mechanism of Action and Signaling Pathways

Lapatinib is a reversible, dual tyrosine kinase inhibitor that targets the intracellular ATP-binding domains of both the Epidermal Growth Factor Receptor (EGFR, also known as ErbB1 or HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2/neu, or ErbB2).[1][6] In many cancers, particularly certain types of breast cancer, the overexpression of HER2 drives uncontrolled cell proliferation and survival.[1]

Lapatinib's mechanism of action involves the following key steps:

-

Binding to Kinase Domain: Lapatinib binds to the intracellular ATP-binding pocket of EGFR and HER2.[6]

-

Inhibition of Phosphorylation: This binding prevents the auto-phosphorylation and subsequent activation of these receptors.[7]

-

Blockade of Downstream Signaling: The inhibition of EGFR and HER2 activation blocks downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[7][8]

-

Induction of Apoptosis and Cell Cycle Arrest: The disruption of these pathways leads to an increase in apoptosis and a decrease in cellular proliferation.[4]

The signaling pathway inhibited by lapatinib is illustrated in the diagram below.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of lapatinib.

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of lapatinib in cancer cell lines.

Materials:

-

HER2-overexpressing breast cancer cell line (e.g., BT474, SKBR3).

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound.

-

Dimethyl Sulfoxide (DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well plates.

Procedure:

-

Cell Seeding:

-

Lapatinib Treatment:

-

Prepare a 10 mM stock solution of lapatinib in DMSO.

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 to 100 µM.[9]

-

Include a vehicle control (medium with DMSO).

-

Remove the old medium from the cells and add 100 µL of the lapatinib dilutions or vehicle control.

-

Incubate for 72 hours.

-

-

MTT Assay:

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the lapatinib concentration to determine the IC₅₀ value using non-linear regression.[8]

-

This protocol is used to confirm the inhibitory effect of lapatinib on HER2 and EGFR phosphorylation.

Materials:

-

Lapatinib-treated cell lysates.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-EGFR, anti-EGFR, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

ECL substrate.

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with various concentrations of lapatinib for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates and separate them on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Detect protein bands using an ECL substrate and an imaging system.

-

Use β-actin as a loading control to normalize protein levels.

-

This protocol outlines the evaluation of lapatinib's anti-tumor efficacy in a mouse model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID).

-

HER2-positive breast cancer cells (e.g., BT474).

-

Matrigel.

-

Lapatinib formulation for oral gavage (e.g., in 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80).

-

Calipers for tumor measurement.

Procedure:

-

Tumor Inoculation:

-

Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.[5]

-

-

Tumor Growth and Treatment:

-

Efficacy Evaluation:

-

Measure tumor volume with calipers 2-3 times per week.[3]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Experimental Workflow and Logical Relationships

The preclinical evaluation of lapatinib typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.

The logical relationship of lapatinib's mechanism of action is depicted below, illustrating the cause-and-effect chain from molecular interaction to the therapeutic outcome.

References

- 1. Lapatinib - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

lapatinib ditosylate CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lapatinib ditosylate, a potent dual tyrosine kinase inhibitor. The document covers its chemical identity, physicochemical properties, mechanism of action, and relevant experimental protocols, designed to support oncology research and drug development efforts.

Chemical Identity and Physicochemical Properties

Lapatinib is an orally active small-molecule inhibitor of the intracellular tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR, ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2).[1][2][3] It is clinically administered as this compound, the di-p-toluenesulfonate salt, to improve its physicochemical properties for oral formulation.[4]

A summary of the key chemical identifiers for lapatinib and its ditosylate salt form is presented below.

| Identifier | Lapatinib (Free Base) | This compound (Monohydrate) |

| CAS Number | 231277-92-2[1][5] | 388082-78-8[1][6][7][8] |

| IUPAC Name | N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine[1][5] | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;bis(4-methylbenzenesulfonic acid);hydrate[6] |

| Molecular Formula | C₂₉H₂₆ClFN₄O₄S[5] | C₂₉H₂₆ClFN₄O₄S · 2(C₇H₈O₃S) · H₂O[4] |

| PubChem CID | 208908[5] | 11557040[6] |

| SMILES | CS(=O)(=O)CCNCc1ccc(o1)c2ccc3c(c2)c(ncn3)Nc4ccc(c(c4)Cl)OCc5cccc(c5)F[1][5] | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.O[9] |

| InChI | InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)[1] | InChI=1S/C29H26ClFN4O4S.2C7H8O3S.H2O/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;21-6-2-4-7(5-3-6)11(8,9)10;/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);22-5H,1H3,(H,8,9,10);1H2[6] |

| InChIKey | BCFGMOOMADDAQU-UHFFFAOYSA-N[1] | XNRVGTHNYCNCFF-UHFFFAOYSA-N[6] |

| Synonyms | GW572016, GW-572016[5] | Tykerb, Tyverb, GW572016F[6] |

The conversion of the lapatinib free base to its ditosylate salt form was a strategic decision to enhance its properties for clinical use, particularly its bioavailability.[4]

| Property | Lapatinib (Free Base) | This compound (Monohydrate) |

| Molecular Weight | 581.1 g/mol [5] | 943.5 g/mol [4][6] |

| Appearance | Pale yellow powder / Yellow solid[4] | Yellow solid[4][] |

| Melting Point | Not explicitly reported | 236-259°C[8][11] |

| Aqueous Solubility | Inherently low[4] | 0.007 mg/mL at 25°C[5][8] |

| LogP | 5.4[5] | Not applicable |

| Bioavailability | Variable; lower than the ditosylate salt in the fasted state.[4] | Variable; increased with food.[1] Superior to the free base in the fasted state.[4] |

| Protein Binding | >99%[1] | >99%[1] |

| Metabolism | Primarily hepatic, via CYP3A4 and CYP3A5.[1][2][12] | Primarily hepatic, via CYP3A4 and CYP3A5.[1][2][12] |

| Elimination Half-life | 14.2 hours (single dose), 24 hours (repeated dosing)[1] | Steady state is achieved in 6-7 days, indicating an effective half-life of about 24 hours.[13] |

| Excretion | Primarily in feces.[1][2] | Primarily in feces (>90%); less than 2% in urine.[1][2][13] |

Mechanism of Action and Signaling Pathway

Lapatinib is a reversible, dual tyrosine kinase inhibitor that targets both EGFR and HER2.[1][13] It binds to the intracellular ATP-binding pocket of these receptors, preventing their autophosphorylation and subsequent activation.[1][4][12] This action blocks downstream signaling through critical pathways, primarily the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/Akt) pathways, which are essential for cell proliferation and survival.[4][12] By inhibiting these pathways, lapatinib can induce cell cycle arrest and apoptosis in cancer cells that overexpress EGFR and/or HER2.[12]

References

- 1. Lapatinib - Wikipedia [en.wikipedia.org]

- 2. lapatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C43H44ClFN4O11S3 | CID 11557040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 11. This compound Monohydrate - LKT Labs [lktlabs.com]

- 12. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 13. novartis.com [novartis.com]

Methodological & Application

Lapatinib Ditosylate In Vitro Experimental Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vitro experimental design for evaluating the efficacy and mechanism of action of lapatinib ditosylate, a potent dual tyrosine kinase inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3]

Introduction

This compound is an orally active small-molecule inhibitor that targets the intracellular ATP-binding domains of both EGFR (HER1) and HER2 (ErbB2) tyrosine kinases.[4][5] By blocking these receptors, lapatinib disrupts downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.[3][6] This inhibitory action leads to cell cycle arrest and apoptosis in cancer cells overexpressing these receptors.[3][6] These application notes provide detailed protocols for key in vitro assays to characterize the biological effects of lapatinib.

Mechanism of Action: Signaling Pathways

Lapatinib's primary mechanism of action involves the reversible inhibition of EGFR and HER2 autophosphorylation.[7][8] This blockade prevents the activation of downstream signaling pathways crucial for tumor cell growth and survival.[9]

Caption: Lapatinib inhibits EGFR and HER2 tyrosine kinase activity.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The sensitivity of cancer cell lines to lapatinib is highly correlated with their HER2 and EGFR expression levels.[10][11]

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| BT474 | Breast Cancer | 0.025 | [12] |

| SK-BR-3 | Breast Cancer | 0.032 | [13] |

| AU-565 | Breast Cancer | 0.294 | [1] |

| UACC-812 | Breast Cancer | 0.010 | [14] |

| MDA-MB-231 | Breast Cancer | 18.6 | [14] |

| HN5 | Head and Neck Cancer | 0.12 | [12] |

| A-431 | Skin Cancer | < 0.16 | [15] |

| N87 | Gastric Cancer | < 0.16 | [15] |

| USPC2 | Endometrial Cancer | 0.052 | [1] |

| MFE296 | Endometrial Cancer | 10.9 | [1] |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, assay duration, and medium composition.[10][16]

Experimental Protocols

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic and cytostatic effects of lapatinib. The MTT and Crystal Violet assays are two commonly used methods.

Caption: Workflow for in vitro cell viability assays.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)[1]

-

Cancer cell line of interest (e.g., BT474, SK-BR-3)[1]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[1]

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom plates[1]

-

MTT solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]

-

Microplate reader[1]

Protocol:

-

Lapatinib Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of lapatinib in DMSO. Aliquot and store at -20°C, protected from light.[1]

-

Cell Seeding: Culture cells to approximately 80% confluency. Trypsinize, resuspend in complete medium, and perform a cell count. Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1][6]

-

Lapatinib Treatment: Prepare serial dilutions of lapatinib from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (medium with the same DMSO concentration as the highest lapatinib concentration) and a no-treatment control. Remove the medium from the wells and add 100 µL of the prepared lapatinib dilutions or control medium. Incubate for the desired duration (e.g., 48 or 72 hours).[1]

-

MTT Addition and Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on a plate shaker for 5-10 minutes.[1]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]

-

Data Analysis: Subtract the average absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the lapatinib concentration to generate a dose-response curve and determine the IC50 value.[1]

This assay is another method to assess cell viability by staining the DNA of adherent cells.

Protocol:

-

Follow steps 1-3 of the MTT assay protocol for cell seeding and lapatinib treatment.[1]

-

Fixation: After the treatment period, gently wash the cells with PBS. Add a fixation solution (e.g., 10% formalin or methanol) and incubate for 15-20 minutes at room temperature.[1]

-

Staining: Remove the fixation solution and add 0.5% crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.[1]

-